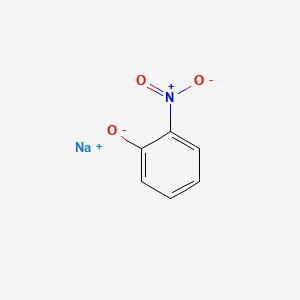

Sodium 2-nitrophenolate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-nitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKBOWBNOCUNJL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88-75-5 (Parent) | |

| Record name | Sodium 2-nitrophenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5035616 | |

| Record name | Sodium 2-nitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-39-5, 36729-73-4 | |

| Record name | Sodium 2-nitrophenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-nitro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-nitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-nitrophenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitrophenol sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-NITROPHENOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E51940U944 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Sodium 2-Nitrophenolate (B253475)

Two primary methods have historically dominated the industrial production of Sodium 2-nitrophenolate. These routes are valued for their reliability and scalability.

The most direct synthesis involves the acid-base reaction between 2-nitrophenol (B165410) and sodium hydroxide (B78521). kajay-remedies.com In this process, 2-nitrophenol is dissolved in an aqueous solution, and sodium hydroxide is added. The hydroxide ion deprotonates the hydroxyl group of the 2-nitrophenol, forming the sodium salt, this compound, which is highly soluble in water. kajay-remedies.comagriplantgrowth.com This straightforward neutralization reaction is efficient and results in the formation of the desired product.

Reaction: C₆H₄(OH)NO₂ + NaOH → C₆H₄(ONa)NO₂ + H₂O

An alternative industrial method involves the nucleophilic aromatic substitution of 2-nitrochlorobenzene (also referred to as ortho nitro chloro benzene (B151609) or ONCB) with sodium hydroxide. kajay-remedies.com This hydrolysis reaction is typically performed under controlled temperature and pressure conditions to facilitate the replacement of the chlorine atom with a hydroxyl group, which is then deprotonated in the basic medium to yield this compound. kajay-remedies.comgoogle.com Careful control of reaction conditions is crucial to prevent the formation of undesirable by-products and dark-colored impurities. google.com Variations of this method for the para-isomer, p-nitrophenolate, involve heating the reactants to temperatures between 140-180°C for several hours. google.com

Reaction: C₆H₄(Cl)NO₂ + 2NaOH → C₆H₄(ONa)NO₂ + NaCl + H₂O

Advanced and Green Synthesis Approaches

In response to the growing need for sustainable chemical manufacturing, research has focused on developing greener and more economical synthetic routes. These methods aim to reduce waste, avoid harsh reagents, and minimize energy consumption.

Recent studies have demonstrated an economical and environmentally friendly pathway for synthesizing the precursor, nitrophenol, by carefully controlling physical parameters. ppaspk.orgpaspk.orgscispace.com This approach avoids the use of costly catalysts and organic solvents. The selective nitration of phenol (B47542) is achieved by managing the concentration of nitric acid, reaction time, and temperature. ppaspk.orgpaspk.org This method significantly reduces the cost and environmental footprint associated with traditional nitration processes. paspk.org

Research has identified optimal conditions for this synthesis, providing a cleaner route for producing the necessary precursors for this compound. ppaspk.orgscispace.com

Interactive Data Table: Optimal Conditions for Economical Nitrophenol Synthesis

| Parameter | Value | Resulting Yield (o/p nitrophenols) | Ortho/Para Selectivity |

| Phenol Concentration | 98% | 91% | 77% ortho, 14% para |

| Nitric Acid Concentration | 32.5% | 91% | 77% ortho, 14% para |

| Temperature | 20°C (±2°C) | 91% | 77% ortho, 14% para |

| Reaction Time | 1 hour | 91% | 77% ortho, 14% para |

Data sourced from studies on economical nitrophenol synthesis. ppaspk.orgscispace.com

The pursuit of green chemistry has led to the exploration of synthesis methods that eliminate the need for both catalysts and solvents. nih.govnih.gov The economical synthesis of nitrophenols described previously is a prime example of such a process, as it relies solely on the management of physical parameters. paspk.orgscispace.com This approach is considered relatively clean and environmentally friendly compared to conventional processes that involve catalysts and solvents. ppaspk.org Such advancements align with the principles of green chemistry by reducing chemical waste and simplifying the purification process, offering a more sustainable model for industrial chemical production. nih.govresearchgate.net

Derivatization and Functionalization Strategies

This compound is not only an end product but also a valuable intermediate in organic synthesis. kajay-remedies.com Its chemical structure, featuring a phenolate (B1203915) group and a nitro group on a benzene ring, allows for a variety of subsequent chemical modifications. kajay-remedies.com

The phenolate group is particularly reactive and can easily undergo substitution reactions, which allows for further functionalization of the molecule. kajay-remedies.com This reactivity makes this compound a key building block in the synthesis of more complex molecules, including various pharmaceuticals, dyes, and agrochemicals. kajay-remedies.com Its role as a precursor is a critical aspect of its utility in the broader chemical industry.

Electrophilic Substitution Reactions on the Phenolate Group

The phenolate group, derived from the deprotonation of a phenol, contains a negatively charged oxygen atom directly attached to the aromatic ring. This feature makes the phenolate ion a significantly more powerful activating group than the hydroxyl group in phenol. patsnap.com The high electron density is delocalized into the benzene ring, particularly at the ortho and para positions, making the ring highly susceptible to electrophilic aromatic substitution (SEAr) reactions. chemistrysteps.comlibretexts.org Consequently, reactions on the phenolate ring often proceed under milder conditions than those required for benzene or even phenol itself. chemistrysteps.commlsu.ac.in

The hydroxyl group of phenol is a strong ortho, para director, and this effect is amplified in the phenoxide ion. patsnap.comchemistrysteps.com This directing influence is a result of the resonance stabilization of the carbocation intermediate (the arenium ion) formed during the attack by an electrophile. masterorganicchemistry.com When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is stabilized by the lone pairs on the oxygen atom.

Common electrophilic aromatic substitution reactions applicable to phenolates include:

Nitration : Introduction of a nitro group (-NO₂) onto the aromatic ring. study.com

Halogenation : Introduction of a halogen (e.g., -Br, -Cl). study.com

Sulfonation : Introduction of a sulfonic acid group (-SO₃H). study.com

Kolbe-Schmitt Reaction : Carboxylation of the phenolate ion using carbon dioxide, which is a weak electrophile, to form hydroxybenzoic acids. libretexts.orgmlsu.ac.in The high reactivity of the phenolate ring enables this reaction. libretexts.org

Due to the strong activation, polysubstitution can be a common issue unless reaction conditions are carefully controlled. mlsu.ac.in

Synthesis of Nitro-Substituted Aromatic Compounds

This compound is a nitro-substituted aromatic compound, and its synthesis is primarily achieved through two main industrial pathways. kajay-remedies.com

Nitration of Phenol followed by Neutralization : This method involves the nitration of phenol using nitric acid. The hydroxyl group strongly activates the ring, directing the incoming nitro group to the ortho and para positions. patsnap.com The reaction of phenol with dilute nitric acid at room temperature yields a mixture of o-nitrophenol and p-nitrophenol, which can then be separated. The subsequent reaction of 2-nitrophenol with a base like sodium hydroxide results in the deprotonation of the acidic hydroxyl group to form the sodium salt, this compound. kajay-remedies.com

Nucleophilic Aromatic Substitution of o-Nitrochlorobenzene : A common industrial method involves the reaction of ortho-nitrochlorobenzene with sodium hydroxide under controlled temperature and pressure conditions. kajay-remedies.comgoogle.com In this reaction, the hydroxide ion acts as a nucleophile, displacing the chloride ion from the aromatic ring to yield this compound. kajay-remedies.comwikipedia.org The presence of the electron-withdrawing nitro group ortho to the chlorine atom facilitates this nucleophilic aromatic substitution reaction. chemistrysteps.com

A summary of these primary synthesis methods is presented in the table below.

| Starting Material | Reagent | Key Conditions | Product |

| 2-Nitrophenol | Sodium Hydroxide (NaOH) | Aqueous solution | This compound |

| o-Nitrochlorobenzene | Sodium Hydroxide (NaOH) | Controlled temperature and pressure | This compound |

Preparation of Chemical Derivatives with Specific Functionalities

The phenolate oxygen of this compound is a potent nucleophile, making it a valuable intermediate for synthesizing various derivatives, particularly ethers, through reactions with electrophiles. chemistrysteps.com The most prominent reaction for this purpose is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by the phenoxide ion to form an ether. wikipedia.orglibretexts.org

The general reaction is as follows: Ar-O⁻Na⁺ + R-X → Ar-O-R + NaX (where Ar = 2-nitrophenyl, R = alkyl group, X = halide)

This methodology allows for the introduction of a wide range of functionalities by varying the structure of the alkyl halide (R-X). For the reaction to be efficient, primary alkyl halides are preferred, as secondary and tertiary alkyl halides can lead to competing elimination reactions due to the basic nature of the phenoxide. masterorganicchemistry.combyjus.comlearncbse.in

Examples of derivatives prepared via this method include:

2-Nitrodiphenyl ether : Synthesized by reacting a phenolate salt with o-chloronitrobenzene. prepchem.com

2-Nitrophenyl pentyl ether : Formed from the reaction of a 2-nitrophenolate salt with a pentyl halide, such as 1-bromopentane. chemicalbook.com

This synthetic route is highly versatile and is widely used in both laboratory and industrial settings for preparing asymmetrical ethers. wikipedia.org

Mechanistic Investigations of Synthetic Transformations

Elucidation of Reaction Mechanisms in Phenolate Chemistry

The reactions involving phenolates are governed by well-understood mechanisms, primarily electrophilic aromatic substitution and nucleophilic substitution.

Electrophilic Aromatic Substitution (SEAr) : The mechanism for reactions like nitration or halogenation on the phenolate ring begins with the attack of the electron-rich aromatic system on an electrophile (E⁺), such as the nitronium ion (NO₂⁺). masterorganicchemistry.com This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com The phenoxide group is exceptionally effective at stabilizing this intermediate through resonance, which accounts for its powerful activating and ortho, para-directing effects. patsnap.comwikipedia.org The mechanism is completed by a rapid deprotonation step, where a weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Substitution (SN2) : The Williamson ether synthesis, a key reaction for creating derivatives from this compound, proceeds via an SN2 mechanism. wikipedia.org In this bimolecular process, the phenoxide ion acts as the nucleophile and attacks the electrophilic carbon of an alkyl halide from the backside, relative to the leaving group (the halide). wikipedia.org This attack occurs in a single, concerted step, leading to the formation of a new carbon-oxygen bond and the simultaneous breaking of the carbon-halogen bond. wikipedia.org There is no discrete intermediate, only a transition state. This mechanism explains the preference for unhindered primary alkyl halides to maximize the yield of the ether product and avoid elimination side reactions. byjus.comlearncbse.in

Role of Intermediates in Synthetic Pathways

Chemical intermediates are transient species that are formed during a reaction but are consumed in subsequent steps to form the final products. They are crucial in determining the course and rate of a reaction.

In the synthesis and reactions of this compound, several key intermediates play a pivotal role:

| Reaction Type | Key Intermediate(s) | Role in the Pathway |

| Electrophilic Nitration | Nitronium ion (NO₂⁺) | This is the active electrophile that attacks the aromatic ring. It is generated from the reaction of nitric acid with a strong acid catalyst like sulfuric acid. masterorganicchemistry.comlibretexts.org |

| Electrophilic Aromatic Substitution | Arenium ion (sigma complex) | This resonance-stabilized carbocation is formed after the electrophile adds to the aromatic ring. The stability of this intermediate determines the reaction rate and the position of substitution (ortho/para vs. meta). masterorganicchemistry.comwikipedia.org |

| Williamson Ether Synthesis | SN2 Transition State | While not a discrete, isolable intermediate, the transition state is the highest energy point on the reaction coordinate. The phenoxide nucleophile, the alkyl halide, and the leaving group are all involved. Its structure dictates the stereochemical outcome and is sensitive to steric hindrance. wikipedia.org |

| Synthesis from o-Nitrochlorobenzene | Meisenheimer complex (in some cases) | In nucleophilic aromatic substitution via the addition-elimination pathway, the nucleophile (e.g., OH⁻) adds to the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is essential for stabilizing this intermediate. |

Understanding these intermediates is fundamental to controlling reaction outcomes, improving yields, and designing new synthetic pathways. For instance, the generation and reactivity of the nitronium ion are central to all aromatic nitration processes, while the stability of the arenium ion explains the directing effects of substituents on the benzene ring. libretexts.org

Catalytic Applications and Mechanistic Insights

Reduction of Nitrophenols to Aminophenols

The reduction of the nitro group (-NO₂) in nitrophenols to an amino group (-NH₂) is a kinetically slow reaction that requires a catalyst to proceed at a practical rate. The process typically involves a catalyst that facilitates the transfer of electrons from a hydride donor, like NaBH₄, to the nitrophenol molecule adsorbed on the catalyst's surface. This conversion is readily monitored using UV-visible spectroscopy, as the characteristic peak of the nitrophenolate ion (formed in the alkaline NaBH₄ solution) diminishes and a new peak corresponding to the aminophenol product appears. rsc.orgacs.org

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is the predominant approach for nitrophenol reduction. This method is favored due to the ease of catalyst separation from the reaction mixture, enabling recycling and reuse, which is crucial for industrial applications. nih.gov Nanoparticle-based catalysts are particularly effective due to their high surface-area-to-volume ratio, which provides a large number of active sites for the reaction. nih.gov

Nanoparticles of noble metals such as palladium (Pd), silver (Ag), and gold (Au) are highly efficient catalysts for the reduction of nitrophenols. nih.govbohrium.com Their high catalytic activity is attributed to their excellent ability to facilitate electron transfer processes. researchgate.net

Gold (Au) Nanoparticles : Au nanoparticles have been extensively studied for this reaction. rsc.orgresearchgate.net They demonstrate excellent catalytic activity and stability. For instance, gold nanoparticles stabilized by ionic liquids have been used for the reduction of both 4-nitrophenol (B140041) and 2-nitrophenol (B165410), showing good recyclability over multiple cycles. rsc.org The catalytic activity can be influenced by the nanoparticle's size and the support material used. bohrium.com

Silver (Ag) Nanoparticles : Ag nanoparticles are also effective and are often considered a more cost-effective alternative to gold or palladium. nih.gov They can be synthesized and immobilized on various supports to enhance their stability and catalytic performance. acs.org Studies have shown that the catalytic activity of silver-based materials can be higher than copper-based ones, and they exhibit strong recyclability. mdpi.com

Palladium (Pd) Nanoparticles : Palladium nanoparticles are recognized for their superior catalytic performance in hydrogenation reactions. bohrium.com Research comparing Pd and Au nanoparticles supported on nitrogen-doped carbon black found that the Pd-based catalyst exhibited a higher rate constant and lower activation energy for nitrophenol reduction. This enhanced activity was attributed to the smaller size and better dispersion of the Pd nanoparticles, as well as stronger binding energy and greater charge transfer with the 4-nitrophenol molecule. bohrium.com

| Catalyst System | Substrate | Apparent Rate Constant (k_app) | Activation Energy (E_a) | Reference |

| Au@[C₄C₁₆Im]Br | 2-Nitrophenol | 0.77 s⁻¹ | 100.59 kJ mol⁻¹ | rsc.org |

| SPAG (Silver Hydrogel) | o-Nitrophenol (ONP) | Not specified | 30.7 kJ/mol | acs.org |

| Pd/NCB | 4-Nitrophenol | 0.0199 s⁻¹ | 20.8 kJ mol⁻¹ | bohrium.com |

| Au/NCB | 4-Nitrophenol | 0.0051 s⁻¹ | 30.7 kJ mol⁻¹ | bohrium.com |

While noble metals are highly effective, their cost and scarcity have driven research into catalysts based on more abundant and cheaper transition metals like copper (Cu), nickel (Ni), and cobalt (Co). nih.gov

Copper (Cu) Nanoparticles : Copper-based catalysts have emerged as an environmentally friendly and active option for nitrophenol reduction. mdpi.com Studies have shown that copper nanoparticles supported on materials like polydopamine-magnetite can be as active as some of the best silver-based catalysts. nih.govmdpi.com Copper ferrite (B1171679) (CuFe₂O₄) has also been successfully used, demonstrating the potential of bimetallic oxide systems. semanticscholar.org

Nickel (Ni) Nanoparticles : Nickel-based materials, particularly nickel hydroxide (B78521) [α-Ni(OH)₂], have shown significant catalytic activity for 4-nitrophenol reduction. acs.org When supported on materials like etched halloysite (B83129) nanotubes, these catalysts exhibit high efficiency and excellent cycle stability, with the Ni²⁺ ion identified as the active site that accelerates electron transport. acs.org

Cobalt Ferrite (CoFe₂O₄) Nanoparticles : Spinel ferrites, including those with cobalt, are another class of inexpensive and efficient catalysts. Their magnetic properties also allow for easy separation and recycling.

To overcome the tendency of nanoparticles to aggregate, which reduces their catalytic capacity, they are often immobilized on solid supports. nih.gov These supports stabilize the nanoparticles and prevent agglomeration. nih.govacs.org

Polydopamine-Magnetite Porous Supports : This type of support offers a dual advantage. The polydopamine (PDA) layer acts as a linker to anchor the metal nanoparticles, while the magnetite (Fe₃O₄) core allows for easy magnetic separation of the catalyst from the reaction medium. nih.govmdpi.com This system has been used to effectively support Cu, Ag, and Au nanoparticles for nitrophenol reduction. nih.govmdpi.com

Carbon-Based Supports : Materials like activated carbon and nitrogen-doped carbon black are effective supports that can enhance catalytic activity. bohrium.comresearchgate.net Nitrogen doping, in particular, can improve the adsorption of reactants and facilitate charge transfer, boosting the catalyst's performance. bohrium.com

Other Supports : A wide variety of other materials have been explored as supports, including etched halloysite nanotubes for α-Ni(OH)₂, ultrathin MoS₂ nanosheets, and α-titanium bismonohydrogen orthophosphate monohydrate (α-TiP) for Ag nanoparticles. acs.orgacs.orgacs.org

While heterogeneous catalysis is more common, there are instances where the catalytic process may involve homogeneous species. Some studies have investigated the nature of the active site in gold nanoparticle catalysis and proposed that the reaction may not occur on the nanoparticle surface itself. rsc.org Instead, it is suggested that the active catalyst could be a leached gold species present in very low concentrations in the solution. rsc.org This hypothesis is supported by the observation of an induction period before the reaction starts, which may be the time required for the active homogeneous species to form. rsc.org The use of soluble, ligand-stabilized gold nanoparticles also represents an approach that bridges homogeneous and heterogeneous catalysis. mdpi.com

The generally accepted mechanism for the catalytic reduction of nitrophenols by NaBH₄ on nanoparticle surfaces is based on the Langmuir-Hinshelwood model. rsc.orgacs.org This mechanism involves several key steps:

Adsorption : Both reactants, the nitrophenolate ion and the borohydride (B1222165) ion (BH₄⁻), adsorb onto the surface of the metal nanoparticle catalyst. acs.orgacs.org

Electron Transfer : The catalyst surface facilitates the transfer of electrons from the donor (borohydride) to the acceptor (nitrophenolate ion). researchgate.netacs.org The nanoparticle acts as an electron relay system.

Surface Reaction : The adsorbed nitrophenolate is reduced on the catalyst surface. It is believed that the actual reducing agent is a metal-hydride species formed on the nanoparticle surface. mdpi.com

Desorption : The final product, aminophenol, desorbs from the catalyst surface, making the active sites available for the next catalytic cycle.

The rate of reaction is often found to be higher for 4-nitrophenol compared to 2-nitrophenol. This difference is attributed to the presence of intramolecular hydrogen bonding in 2-nitrophenol, which creates a higher energy barrier for its adsorption onto the catalyst surface. rsc.org Density functional theory (DFT) calculations have further elucidated these mechanisms, confirming that catalyst supports can enhance the adsorption and charge transfer steps, thereby increasing catalytic efficiency. bohrium.com

Mechanistic Studies of Catalytic Reduction Processes

Electron Transfer Mechanisms in Catalytic Cycles

The catalytic reduction of 2-nitrophenol is fundamentally an electron transfer process. The reaction typically follows heterogeneous catalysis models, with the Langmuir–Hinshelwood (L–H) and Eley–Rideal (E–R) mechanisms being the most frequently cited. rsc.org

In the Langmuir–Hinshelwood mechanism , both reactants—the 2-nitrophenolate (B253475) ion and the borohydride ion (the electron donor)—adsorb onto the surface of the catalyst. rsc.orgacs.orgnih.gov The catalyst surface facilitates the transfer of electrons or hydride from the adsorbed borohydride to the adsorbed nitrophenolate, leading to the reduction of the nitro group. nih.govresearchgate.net The rate-determining step is considered to be the surface reaction between the two adsorbed species. acs.org This model is supported by kinetic studies where the reaction rate does not increase linearly with reactant concentration, suggesting that the reaction is limited by the number of available active sites on the catalyst surface. rsc.org

The Eley–Rideal mechanism offers an alternative pathway where only one of the reactants adsorbs onto the catalyst surface. rsc.orgtaylorandfrancis.com The other reactant then reacts directly from the bulk solution with the adsorbed species. taylorandfrancis.comfiveable.me In the context of 2-nitrophenol reduction, this would involve either the nitrophenolate ion adsorbing and reacting with a borohydride ion from the solution, or vice versa.

Adsorption: Both 2-nitrophenolate and borohydride ions adsorb onto the active sites of the catalyst.

Electron Transfer: The catalyst acts as an electron relay, facilitating the transfer from the donor (borohydride) to the acceptor (nitrophenolate). This often involves the formation of surface-hydrogen species from the borohydride. acs.org

Reduction: The nitro group (-NO₂) of the 2-nitrophenolate is sequentially reduced to a nitroso (-NO) group, then to a hydroxylamino (-NHOH) group, and finally to an amino (-NH₂) group.

Desorption: The final product, 2-aminophenol, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

Influence of Catalyst Structure and Composition on Activity

The efficiency of the catalytic reduction of 2-nitrophenol is profoundly dependent on the physical and chemical properties of the catalyst. Key factors include the catalyst's composition, particle size, and the nature of its support material.

Composition: Noble metals such as gold (Au), silver (Ag), palladium (Pd), and platinum (Pt) are highly effective catalysts due to their excellent electron relay capabilities. nih.gov However, more abundant and less expensive metals like copper (Cu) and nickel (Ni) have also been successfully employed. nih.govtandfonline.com Studies comparing different metals have shown that catalytic activity often follows the order of Au > Ag > Cu. nih.gov The choice of metal influences the electronic interactions and the adsorption energies of the reactants, thereby affecting the reaction rate.

Structure and Size: The catalytic activity is strongly correlated with the size of the catalyst nanoparticles. Generally, smaller nanoparticles exhibit higher catalytic activity because of their larger surface-area-to-volume ratio, which provides more active sites for the reaction. nih.gov For instance, catalysts with highly dispersed, small metal nanoparticles (e.g., ~2 nm) have demonstrated high efficiency. acs.org However, excessively small particles can sometimes lead to aggregation, which reduces catalytic performance. The method used to synthesize the nanoparticles also impacts their size and dispersion; for example, using strong reducing agents like sodium borohydride can lead to the formation of larger, aggregated particles compared to milder reducing agents. nih.gov

Support Material: Immobilizing nanoparticles on a support material is a common strategy to prevent aggregation and enhance stability and reusability. The support can also influence the catalytic activity. Materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and various carbon-based materials are frequently used. tandfonline.com Porous supports can facilitate mass transportation of reactants to the active sites. researchgate.net Furthermore, the interaction between the nanoparticles and the support can modify the electronic properties of the metal, thereby boosting its catalytic performance.

Role of Reducing Agents (e.g., Sodium Borohydride)

Sodium borohydride (NaBH₄) is the most commonly used reducing agent for the catalytic conversion of 2-nitrophenol to 2-aminophenol. core.ac.uk Its primary role is to act as a source of electrons or hydride ions (H⁻). The reduction reaction does not proceed to any significant extent with NaBH₄ alone; a catalyst is required to facilitate the electron transfer. core.ac.uk

The mechanism involving NaBH₄ proceeds as follows:

In an aqueous solution, NaBH₄ first prompts the deprotonation of 2-nitrophenol to form the 2-nitrophenolate ion, which typically exhibits a distinct yellow color. nih.govcore.ac.uk

Both the borohydride ions (BH₄⁻) and the nitrophenolate ions adsorb onto the catalyst surface. nih.gov

The catalyst facilitates the transfer of a hydride from the BH₄⁻ ion to the adsorbed nitrophenolate. nih.gov This transfer reduces the nitro group.

Concurrently, NaBH₄ undergoes hydrolysis in water, a reaction that is also often catalyzed by the metal nanoparticles. This hydrolysis produces molecular hydrogen (H₂) and borate (B1201080) ions. acs.orgmdpi.com

Electrocatalytic Applications

The electrochemical properties of 2-nitrophenol allow for its reduction and detection through electrocatalytic methods, which offer advantages like high sensitivity, rapid response, and simple instrumentation. rsc.org

Electrochemical Reduction of Nitrophenols

Electrochemical reduction provides an alternative to chemical catalysis for converting nitrophenols to aminophenols. This process involves the use of a working electrode, which provides the electrons for the reduction reaction when a specific potential is applied. The nature of the electrode material is critical to the efficiency and mechanism of the reduction. mdpi.com

Studies using various electrodes, including graphite, platinum, gold, and silver, have demonstrated the feasibility of this reduction. mdpi.comnih.gov The degradation of 2-nitrophenol has been shown to be significantly faster in the cathode cell (where reduction occurs) compared to the anodic cell (where oxidation occurs). nih.gov The efficiency of the process is influenced by parameters such as the electrode material, applied potential, and the pH of the electrolyte solution. mdpi.com Analysis of intermediates during the electrochemical degradation of nitrophenols has identified compounds like hydroquinone (B1673460) and benzoquinone, suggesting complex reaction pathways. nih.gov

Development of Electrochemical Sensors for 2-Nitrophenol

The electrochemical reducibility of 2-nitrophenol forms the basis for the development of sensitive and selective electrochemical sensors. rsc.org These sensors typically consist of a working electrode whose surface has been modified with nanomaterials to enhance its electrocatalytic activity towards 2-nitrophenol.

A variety of nanomaterials have been used to fabricate these sensors, including metal oxides, carbon nanotubes (CNTs), and metal nanoparticles. rsc.orgnih.gov The modification of a glassy carbon electrode (GCE) with these materials creates a large active surface area and improves the rate of electron transfer, leading to a more sensitive detection signal.

The performance of these sensors is evaluated based on several key parameters, including sensitivity, limit of detection (LOD), linear dynamic range (LDR), and response time. The development of novel electrode materials is an active area of research aimed at improving these performance metrics. rsc.org

| Electrode Material | Sensitivity | Limit of Detection (LOD) | Linear Dynamic Range (LDR) | Response Time | Reference |

|---|---|---|---|---|---|

| ZnO/RuO₂ Nanoparticles | 18.20 µA µM⁻¹ cm⁻² | 52.20 ± 2.60 pM | Not Specified | 8.0 s | rsc.org |

| Ce₂O₃ Nanoparticles/CNT | 1.6 x 10⁻³ µA µM⁻¹ cm⁻² | 60 ± 0.02 pM | 100 pM - 100.0 mM | 10 s | nih.govplos.org |

| Co₃O₄/Al₂O₃ Nanosheets | 54.98 mA mM⁻¹ cm⁻² | Not Specified | 0.01 nM - 0.01 mM | Not Specified | researchgate.net |

Mechanistic Electrochemistry of Phenol (B47542) Derivatives

The oxidation of phenol typically proceeds via a one-electron, one-proton step to form a phenoxy radical. uc.pt This radical is unstable and can undergo further reactions, leading to the formation of products like hydroquinone and catechol, which can then be oxidized to their corresponding quinones. uc.pt On some electrode materials, these reactions can lead to the formation of polymeric films on the electrode surface, a phenomenon known as electrode passivation or fouling, which can decrease the electrode's sensitivity over time. bohrium.com

In the context of 2-nitrophenol, the electrochemical mechanism involves the reduction of the nitro group. The potential at which this reduction occurs is dependent on the pH of the solution. electrochemsci.org The process is generally diffusion-controlled, meaning the rate is limited by the transport of 2-nitrophenol molecules from the bulk solution to the electrode surface. researchgate.net The specific pathway can be influenced by the electrode material, which can catalyze different steps of the reduction process. For example, palladium-modified electrodes have been shown to be particularly effective at visualizing the intermediate reduction of the nitro group to a nitroso group. tandfonline.comtandfonline.com Understanding these mechanistic details is crucial for designing more effective and stable electrocatalytic systems for both reduction and sensing applications.

Biological Activities and Agronomic Research

Plant Growth Regulation and Elicitation

Sodium 2-nitrophenolate (B253475) significantly contributes to better growth and development in plants by stimulating cell division and elongation, which leads to an accumulation of biomass and improved crop performance. kajay-remedies.com The compound enhances the vitality of plants, promoting the synthesis of essential molecules like chlorophyll (B73375) and protein. plantgrowthhormones.complant-growth-regulator.com This stimulation results in healthier, more productive crops with observable effects such as thicker, greener leaves and stronger stems. plantgrowthhormones.comsentonpharm.com Research across various fruit crops has demonstrated its efficacy in increasing yield and fruit weight. plantgrowthhormones.com

Table 1: Effect of Sodium 2-nitrophenolate on Fruit Crop Yield and Quality

| Crop | Finding |

|---|---|

| Pear | Fruit setting rate increased by 6%-25.53%, yield increased by 18%-21.5%, and single fruit weight increased by 15.69%. plantgrowthhormones.com |

| Grape | Application 7 days before and after flowering increased the fruit setting rate by 78.97%. plantgrowthhormones.com |

| Litchi | Spraying before and after flowering increased soluble solids and improved yield. plantgrowthhormones.com |

| Tomato | Application at seedling, flowering, and young fruit stages increased plant height and significantly raised the fruit setting rate and yield. plantgrowthhormones.com |

This table is interactive and can be sorted by column.

The application of this compound has been shown to improve a plant's resilience to a variety of environmental and biological stresses. kajay-remedies.comsentonpharm.com It enhances resistance to adverse conditions such as drought, extreme temperatures (both high and low), and waterlogging. plantgrowthhormones.comkajay-remedies.com This is achieved in part by stimulating the synthesis of protective compounds and enhancing the establishment of the rhizome system. kajay-remedies.com The compound improves the plant's immune functions, which can reduce infections from pathogens. plantgrowthhormones.comsentonpharm.com By enhancing detoxification functions and the activity of defense enzymes, it helps plants better withstand stresses like disease, lodging (the bending over of stems), and salt-alkali conditions. plantgrowthhormones.com

This compound exerts a significant influence over critical physiological stages in a plant's life cycle, from germination to reproduction.

Seed Germination: The compound is effective at breaking seed dormancy, which promotes faster and more uniform germination. plantgrowthhormones.combestplanthormones.complant-growth-regulator.com Studies on crops like barley, wheat, rice, and cucumber show that soaking seeds in a this compound solution leads to improved germination rates and the development of stronger, healthier seedlings with more developed root systems. plantgrowthhormones.complant-growth-regulator.com Research on soybean seeds found that treatment significantly increased the germination energy, germination rate, and vigor index. ekb.eg A study on cotton under salt stress demonstrated that seed soaking with compound sodium nitrophenolate (CSN) significantly enhanced the germination potential (by 45–59%) and germination rate (by 30–33%) compared to the control under high-salt conditions. nih.gov

Flowering: The regulator promotes the formation of flower buds and can lead to earlier flowering. plantgrowthhormones.complant-growth-regulator.com It also helps prevent the dropping of flowers and fruits, a critical factor in achieving higher yields. plantgrowthhormones.complantgrowthhormones.com In grapes, for instance, its application has been shown to dramatically increase the fruit setting rate. plantgrowthhormones.com This is achieved by improving the pollination rate and the elongation speed of the pollen tube. bestplanthormones.com

This compound acts indirectly on plant growth by adjusting the balance of endogenous plant hormones. plantgrowthhormones.complantgrowthhormones.com

Research indicates that nitrophenolates can inhibit the activity of indole-3-acetic acid (IAA) oxidase. nih.gov This inhibition leads to a higher effective concentration of naturally synthesized auxins within the plant. nih.gov By modulating auxin levels, it can influence various growth processes; for example, it has been noted to eliminate the apical dominance that is typically formed by indole (B1671886) acetic acid, thereby encouraging the growth of axillary buds. plantgrowthhormones.com

After being absorbed by the plant, this compound can help regulate the internal balance of several key hormones, including cytokinins and gibberellins. plantgrowthhormones.com There is a direct link between sodium nitrophenolate and the brassinosteroid (BR) pathway. In a study on cucumber seedlings under cold stress, pre-treatment with sodium nitrophenolate was found to promote the expression of genes involved in BR synthesis and signaling. nih.gov Brassinosteroids and cytokinins are known to interact to promote processes like ovule initiation, which influences seed number. nih.gov By influencing these hormonal pathways, this compound can help regulate a wide array of developmental processes, from cell growth to reproduction. researchgate.net

Promotion of Antioxidant Activities in Plants

Studies on maize grown under water-deficit conditions showed that the application of Atonik (a commercial formulation containing sodium nitrophenolate) improved physiological attributes by increasing the levels of chlorophyll and carotenoids, which have antioxidant properties. Furthermore, nitrophenolate-based biostimulants have been shown to enhance the activity of enzymes like peroxidase and increase the levels of ascorbate (B8700270) and phenolics, which are crucial components of the antioxidant defense system.

Table 1: Effects of this compound on Plant Antioxidant Systems

| Plant Species | Observed Effect | Key Enzymes/Pathways Involved |

| Cucumber | Regulation of hormone signaling mediated antioxidant pathways to enhance cold tolerance. researchgate.net | Phenylpropanoid biosynthesis, lipid metabolism. researchgate.net |

| Maize | Alleviation of detrimental effects of water deficit. tandfonline.com | Increased chlorophyll and carotenoid content. tandfonline.com |

| General Crops | Enhancement of resistance to environmental stress. kajay-remedies.com | Stimulation of protective compound synthesis. kajay-remedies.com |

| Marigold | Increased antioxidant enzyme activities. notulaebotanicae.ro | Auxin amount, nutrient uptake, photosynthetic intensity. notulaebotanicae.ro |

Antimicrobial and Antifungal Properties

This compound demonstrates notable antimicrobial and antifungal properties, contributing to its use in agriculture for improving crop resistance against pathogens. kajay-remedies.comguidechem.com It functions as a fungicide by inhibiting the growth of fungi and preventing the formation of their spores. guidechem.com This activity is crucial for protecting a wide range of crops from fungal diseases. agriplantgrowth.comguidechem.com

While it is registered as a pesticide in the European Union for certain crops, comprehensive knowledge about its full potential in plant disease management is still developing. notulaebotanicae.ro Its role as a plant elicitor suggests that it may work by activating the plant's own defense mechanisms against microbial and fungal attacks. kajay-remedies.com Research has investigated its use in combination with biological control agents to manage diseases like powdery mildew in marigold, indicating its potential integration into broader pest management strategies. notulaebotanicae.ro

Anti-Cancer and Therapeutic Potentials

Preliminary research suggests that this compound possesses anti-cancer properties, positioning it as a compound of interest in the pharmaceutical industry. kajay-remedies.com Nitrophenols, in general, are recognized for their biological activities, which can include cytotoxicity toward cancer cells. mdpi.com The mechanisms behind these potential anti-cancer effects are a subject of ongoing investigation, with a focus on how these compounds interact with cellular processes to inhibit tumor growth. nih.govaimspress.com

The chemical structure of this compound, featuring a nitrophenol group, makes it a viable candidate for the synthesis of various derivatives. kajay-remedies.comguidechem.com The investigation of these derivatives is a key area of research for developing new therapeutic agents. mdpi.com By modifying the core structure, scientists aim to enhance the anti-cancer activity and improve the selectivity for cancer cells, potentially leading to more effective and less toxic treatments. science.gov For instance, other nitro-containing compounds, like nitroimidazoles, have been developed as hypoxia-activated prodrugs for cancer therapy. nih.govresearchgate.net

The therapeutic potential of anti-cancer compounds often lies in their ability to target specific cellular signaling pathways that are dysregulated in cancer cells. nih.gov Research into related compounds provides insights into possible mechanisms for this compound. For example, nitroimidazoles have been shown to target proteins involved in critical canonical pathways such as glycolysis and HIF1A signaling, which are crucial for the survival of cancer cells, particularly in hypoxic (low oxygen) environments. nih.govresearchgate.net Polyphenolic compounds are known to modulate key cancer-related pathways like p53, MAPK, and PI3K/Akt/mTOR, which control cell proliferation, apoptosis (programmed cell death), and survival. nih.gov The ability of this compound or its derivatives to interfere with such pathways is a promising avenue for future anti-cancer drug development.

Mechanisms of Action in Biological Systems

Multi-omics studies have provided significant insights into how this compound (referred to as CSN in some studies) enhances cold tolerance in plants like cucumbers. researchgate.net These studies integrate data from transcriptomics (gene expression), metabolomics (metabolites), and lipidomics (lipids) to build a comprehensive picture of the molecular changes induced by the compound.

When cucumber plants are exposed to cold stress, treatment with this compound triggers a complex series of molecular responses. RNA-sequencing (RNA-seq) has revealed that the compound regulates the synthesis of crucial plant hormones, including brassinosteroids (BR) and cytokinin (CK), particularly during the late stages of cold stress. researchgate.net It appears to accelerate both the synthesis and deactivation of these hormones, leading to an increase in BR content and a decrease in CK content, which in turn activates various hormone signaling genes. researchgate.net

Furthermore, metabolomic analysis shows that this compound enhances the phenylpropanoid biosynthesis pathway, while lipid metabolome data indicates an upregulation of anthocyanin, flavone, and flavonol metabolism in the early stages of cold stress. researchgate.net These pathways are linked to the production of antioxidant compounds, which help the plant combat the oxidative stress caused by cold temperatures. nih.govresearchgate.net This integrated response, involving hormonal regulation and antioxidant pathways, is central to the enhanced cold tolerance observed in treated plants. researchgate.net

Table 2: Multi-omics Findings on Cold Tolerance Enhancement by this compound in Cucumber

| Omics Level | Key Findings | Implicated Pathways |

| Transcriptomics (RNA-seq) | Regulated synthesis and deactivation of brassinosteroids (BR) and cytokinin (CK). researchgate.net | Hormone signaling pathways. researchgate.net |

| Activated expression of phenylalanine ammonia-lyase genes. researchgate.net | Phenylpropanoid biosynthesis. researchgate.net | |

| Metabolomics | Participated in phenylpropanoid biosynthesis at the late stage of cold stress. researchgate.net | Phenylpropanoid biosynthesis. researchgate.net |

| Lipid Metabolomics | Up-regulated anthocyanin, flavones, and flavonols metabolism at the early stage of cold stress. researchgate.net | Lipid metabolism, Antioxidant pathways. researchgate.net |

Role as Signaling Molecules in Plant Processes

Research indicates that nitrophenolates can modulate the plant's hormonal balance. They have been shown to increase the levels of endogenous auxins, which are crucial hormones for plant growth and development, by promoting cell division, expansion, and elongation. cabidigitallibrary.orgnih.gov One proposed mechanism for this is the inhibition of the enzyme indole-3-acetic acid (IAA) oxidase, which breaks down auxins. By slowing the degradation of auxins, nitrophenolates ensure a higher level of activity from the naturally synthesized hormones. nih.gov Furthermore, the phosphorylated form of para-nitrophenolate, a related compound, has been found to enhance the activity of IAA by increasing its high-affinity binding sites. nih.gov By influencing these fundamental cellular and hormonal processes, this compound helps regulate plant growth and development. kajay-remedies.com

Impact on Nutrient Uptake and Photosynthesis

This compound has a significant impact on plant nutrition and energy production by enhancing nutrient absorption and the rate of photosynthesis. agriplantgrowth.com It promotes the development of the root system, which in turn significantly improves the plant's ability to absorb and transport essential nutrients from the soil, including nitrogen, phosphorus, and potassium, as well as micronutrients like zinc, iron, and copper. plantgrowthhormones.comagriplantgrowth.com

One of the specific mechanisms by which it enhances nutrient metabolism is by increasing the activity of nitrate (B79036) reductase. nih.govagriplantgrowth.comcotton.org This enzyme is critical for nitrogen assimilation, as it catalyzes the conversion of nitrate to nitrite, a key step in the synthesis of amino acids and proteins. agriplantgrowth.com Studies have demonstrated that treatment with nitrophenolates can upregulate the expression of genes related to nitrate reductase and nitrate transporters. mdpi.com The compound is thought to mobilize the active absorption of fertilizers and water by improving root vitality, enhancing the activity of ATP enzymes to produce more energy for transport, and increasing the permeability of the plasma membrane to facilitate nutrient movement. plantgrowthhormones.com

Research has quantified the effects of nitrophenolates on nutrient uptake in various crops. For instance, in hydroponically-grown cotton, treatment led to notable increases in the uptake of potassium (K), calcium (Ca), and magnesium (Mg). cotton.org In apple trees, application resulted in increased nutrient content in both leaves and fruit. plantgrowthhormones.com

Table 1: Effect of Sodium Nitrophenolate on Nutrient Content in Apple

| Nutrient | Tissue | Percentage Increase (%) |

|---|---|---|

| Nitrogen | Leaves | 1.6% |

| Phosphorus | Leaves | 0.3% - 19.5% |

| Potassium | Fruit | 6.0% - 66.5% |

| Calcium | Fruit | 5.0% - 83.0% |

| Phosphorus | Fruit | 220% |

Data sourced from research on apple crops. plantgrowthhormones.com

In addition to improving nutrient uptake, this compound enhances photosynthetic efficiency. agriplantgrowth.com It promotes the formation of dry matter by increasing the rate of photosynthesis in the leaves. bestplanthormones.complantgrowthhormones.com This is partly achieved by increasing the chlorophyll content, which is essential for capturing light energy. plantgrowthhormones.complant-growth-regulator.com In studies on maize subjected to water deficit conditions, the application of a nitrophenolate-based product improved chlorophyll content by 14%. tandfonline.com Similarly, research on tea plants showed increased chlorophyll content, leading to greener leaves and improved photosynthetic capability, which contributed to a significant increase in tea yield. plantgrowthhormones.com

Table 2: Research Findings on Physiological Impacts of Sodium Nitrophenolate

| Crop | Parameter Affected | Observed Effect |

|---|---|---|

| Cotton | Nutrient Uptake | K (+23.5%), Ca (+22.2%), Mg (+27.8%) cotton.org |

| Cotton | Photosynthesis | Increased up to 24.3% cotton.org |

| Chickpea | Enzyme Activity | Increased Nitrate Reductase Activity cotton.org |

| Tea Plant | Photosynthesis | Increased Chlorophyll Content plantgrowthhormones.com |

| Maize | Photosynthesis | Chlorophyll Content +14% tandfonline.com |

This table summarizes findings from various agronomic studies.

Environmental Chemistry and Degradation Studies

Occurrence and Fate in the Environment

Sodium 2-nitrophenolate (B253475) and its corresponding acid form, 2-nitrophenol (B165410), are not known to occur naturally in the environment. llojibwe.org Their presence is primarily a result of anthropogenic activities. Major sources of release include industrial manufacturing and processing, as well as formation in vehicle exhaust from the reaction of fuel with nitrogen oxides. cdc.gov It can also be formed in the atmosphere through photochemical reactions of other aromatic compounds. cdc.gov Although most environmental releases of nitrophenols are to water and soil, a small amount enters the air. llojibwe.org

Once in the environment, the fate of 2-nitrophenol is governed by several processes. In the atmosphere, it can exist in both vapor and particulate phases. nih.gov The estimated atmospheric half-life for vapor-phase nitrophenols is between 3 and 18 days, with degradation occurring through reactions with photochemically-produced hydroxyl radicals. cdc.govnih.gov Removal from the air also happens via wet and dry deposition. cdc.govnih.gov

In aquatic environments, both photolysis and biodegradation are significant fate processes. cdc.gov The half-life of nitrophenols in fresh water can range from one to eight days, while in seawater it can be much longer, from 13 to 139 days. cdc.gov In soil, biodegradation is considered the primary degradation pathway. The half-life of 2-nitrophenol in soil under aerobic conditions is estimated to be around 12 days. cdc.gov However, it tends to break down much more slowly in deep soil and groundwater. llojibwe.org

Table 1: Environmental Fate and Half-life of 2-Nitrophenol

| Environmental Compartment | Primary Fate Process(es) | Estimated Half-life |

|---|---|---|

| Air | Photochemical reactions | 3–18 days cdc.govnih.gov |

| Fresh Water | Photolysis, Biodegradation | 1–8 days cdc.gov |

| Sea Water | Photolysis, Biodegradation | 13–139 days cdc.gov |

| Soil (Aerobic) | Biodegradation | ~12 days cdc.gov |

Degradation and Remediation Strategies

Due to its classification as a priority pollutant by agencies like the United States Environmental Protection Agency (USEPA), various strategies for the degradation and removal of 2-nitrophenol from the environment have been investigated. researchgate.netmdpi.com These include physical, chemical, and biological methods.

Photolytic degradation, particularly photocatalysis, is an effective method for breaking down 2-nitrophenol. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO2) or cobalt-based nanoparticles, which becomes activated by light. researchgate.netaip.org When the photocatalyst absorbs photons, it generates highly reactive radical species like hydroxyl radicals (•OH) and superoxide (B77818) anions (•O2−). researchgate.net These radicals then oxidize the organic pollutant. researchgate.net

Studies have shown that nanomaterials can effectively degrade 2-nitrophenol under visible light and sunlight. nih.gov For example, a composite of reduced graphene oxide and TiO2 (rGOTiO2) has demonstrated high activity for the photodegradation of 2-nitrophenol solutions. nih.gov Similarly, nanocatalysts such as CoO, CoS, and a CoO/CoS composite have been used, with the composite showing the highest photoreactivity. researchgate.net The rate of photocatalytic degradation is influenced by factors such as the nature and position of substituent groups on the phenol (B47542) ring.

Ozonation is a chemical oxidation process that can effectively degrade 2-nitrophenol in water. researchgate.net The process involves bubbling ozone (O3) through the contaminated solution. The degradation efficiency is highly dependent on the pH of the solution. researchgate.net

Research on the degradation of 2-nitrophenol from petrochemical wastewater using ozone revealed that efficiency increases significantly at alkaline pH levels. researchgate.net This is attributed to the formation of highly reactive, non-selective hydroxyl radicals from the decomposition of ozone in alkaline conditions. researchgate.net In one study, after 20 minutes of ozonation treatment, the degradation of 2-nitrophenol was 99.8% at pH 9, compared to 70.5% at pH 3. researchgate.net The degradation of phenols by ozone can proceed through pathways involving the formation of intermediates like catechol before the aromatic ring is cleaved. researchgate.net

Table 2: Effect of pH on Ozonation of 2-Nitrophenol

| pH | Degradation Efficiency (after 20 min) |

|---|---|

| 3 | 70.5% researchgate.net |

| 5 | 82.7% researchgate.net |

| 7 | 90.0% researchgate.net |

| 9 | 99.8% researchgate.net |

Bioremediation, which utilizes microorganisms to break down pollutants, is considered a promising approach for nitrophenols. jebas.orgresearchgate.net Various bacteria have been identified that can degrade nitrophenols and their derivatives. nih.gov The nitro group on the phenol ring makes these compounds relatively resistant to degradation, but certain microbes have evolved specific enzymatic pathways to metabolize them. jebas.orgresearchgate.net

The biodegradation of nitrophenols can occur under both aerobic and anaerobic conditions. cdc.gov Under anaerobic conditions, 2-nitrophenol can be reduced to 2-aminophenol. cdc.gov The effectiveness of biodegradation can be influenced by several factors, including the concentration of the pollutant, the presence of other organic compounds, and the characteristics of the microbial inoculum. nih.gov For instance, some studies have found that the rate of disappearance of nitrophenols in water and soil may not follow first-order kinetics, making a simple half-life evaluation potentially misleading. cdc.gov

Adsorption is a physical process used to remove pollutants from water by binding them to the surface of an adsorbent material. Several materials have been studied for their capacity to adsorb 2-nitrophenol from aqueous solutions.

Natural zeolites, such as clinoptilolite, have been investigated for this purpose. zeocat.es The adsorption process is influenced by temperature and the initial concentration of the nitrophenol solution. The adsorption isotherms for 2-nitrophenol on clinoptilolite can be described by models like the Freundlich and Langmuir isotherms. zeocat.es

Other studied adsorbents include metal ferrocyanides (cobalt, nickel, and tungsten) and hydrophobic FAU zeolites. redalyc.orgacs.org Studies with metal ferrocyanides showed that the maximum adsorption of 2-nitrophenol occurred near its pKa value of 7.17. redalyc.org With FAU zeolites, the sorption capacity for various nitrophenols was found to be in the order of ortho-nitrophenol > 2,4-dinitrophenol (B41442) > para-nitrophenol > meta-nitrophenol, with the less water-soluble compounds being more readily adsorbed. acs.org

Table 3: Adsorbents for 2-Nitrophenol Removal

| Adsorbent Material | Key Findings |

|---|---|

| Clinoptilolite (Natural Zeolite) | Adsorption follows first-order kinetics and fits Freundlich and Langmuir isotherms. zeocat.es |

| Metal Ferrocyanides | Maximum adsorption occurs near the pKa of 2-nitrophenol (7.17). redalyc.org |

| Hydrophobic FAU Zeolites | Sorption capacity is high, influenced by pH and the pollutant's solubility. acs.org |

Environmental Monitoring and Assessment

Systematic environmental monitoring for 2-nitrophenol has been limited, and recent data are often lacking. cdc.gov Past monitoring has detected its presence in various environmental media. For example, a 1984 study in Portland, Oregon, found an average gas-phase concentration of 0.024 µg/m³ and a rainwater concentration of 0.059 µg/L. cdc.gov Nitrophenols have also been identified in industrial effluents at median concentrations below 10 µg/L and have been detected at numerous National Priorities List (NPL) waste sites. cdc.govllojibwe.org

Developing effective and efficient analytical methods is crucial for monitoring nitrophenols in environmental samples. nih.gov A range of techniques are employed for their detection and quantification. Pretreatment methods to extract and concentrate the compounds from complex samples like water or soil include liquid-liquid extraction and solid-phase extraction. nih.gov Subsequent analysis is often performed using methods such as liquid chromatography (LC) and gas chromatography (GC). nih.gov

Use in Assessing Pollution Levels in Water Samples

Sodium 2-nitrophenolate, and its corresponding free phenol form (2-nitrophenol), are not typically used as reagents to assess the general pollution of water bodies. Instead, their presence and concentration are themselves direct indicators of water contamination. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have classified 2-nitrophenol as a "priority pollutant". google.com Its detection in natural waters above certain thresholds signifies a potential danger to fish, shrimp, and other aquatic organisms, as well as a risk to human and environmental health. google.com

The assessment of water pollution, therefore, involves monitoring for the residue of this compound. Analytical methods have been developed specifically to detect and quantify its presence in environmental samples, including aquatic products. google.comresearchgate.net These methods are crucial for evaluating the quality and safety of water resources and the food derived from them. google.com For instance, high-performance liquid chromatography combined with tandem mass spectrometry (HPLC-MS/MS) is an efficient method for the determination of this compound residues. researchgate.net The limit of quantitation for sodium o-nitrophenolate in aquatic products has been established at 5 μg/kg, demonstrating the high sensitivity required to monitor this compound for safety and pollution assessment. researchgate.net

The following table outlines the limits for detection and quantification of nitrophenolates in aquatic products, which is essential for assessing contamination levels.

| Compound | Linearity Range (μg/L) | Limit of Quantitation (μg/kg) | Recovery Rate (%) |

|---|---|---|---|

| This compound | 5–200 | 5 | 86.1–94.3 |

| Sodium 4-nitrophenolate | 2–200 | 2 | 86.1–94.3 |

| Sodium 2-methoxy-5-nitrophenolate | 2–200 | 2 | 86.1–94.3 |

Analysis of Nitrophenolates in Rainwater and Atmosphere

Nitrophenols, including 2-nitrophenol, are recognized environmental trace compounds that have been detected in various environmental matrices, including rainwater and different phases of the atmosphere. unimib.itsdu.edu.cn Their presence in the atmosphere is attributed to primary sources like biomass burning and coal combustion, as well as secondary formation from aromatic hydrocarbon precursors in gaseous or aqueous phases. sdu.edu.cn

Field studies have confirmed the presence of 2-nitrophenol in both urban and rural air samples, as well as in rainwater. unimib.it For example, a study conducted in the Greater Milan area of Italy detected 2-nitrophenol along with other nitrated phenols in air samples from urban, semi-rural, and rural sites. The same study also identified 2-nitrophenol in rainwater collected in the region. unimib.it

Research on Mount Tai in northern China provided detailed measurements of nitrated phenolic compounds across particulate, gaseous, and aqueous (cloud water) phases. This study highlights the distribution and concentration of these compounds, which vary by season. sdu.edu.cn The table below summarizes the seasonal average concentrations of total nitrated phenolic compounds found in this comprehensive study.

| Atmospheric Phase | Concentration Range | Key Findings |

|---|---|---|

| Particles | 7.3–27.1 ng m⁻³ | 4-Nitrophenol (B140041) and nitrosalicylic acids were the dominant compounds. sdu.edu.cn |

| Gas-phase | 18.3–70.6 ng m⁻³ | 4-Nitrophenol and 2,4-dinitrophenol were the most abundant. sdu.edu.cn |

| Cloud water | 168.4–438.5 μg L⁻¹ | 4-Nitrophenol and 2,4-dinitrophenol were the most abundant. sdu.edu.cn |

The analysis of these compounds often involves advanced analytical techniques. A novel system utilizing two-dimensional liquid chromatography with a chemically active liquid core waveguide spectrometer has been developed for analyzing atmospheric nitrophenols in rain and air. This system can detect 2-nitrophenol with a limit of detection of 23 pg/mL. scispace.com Such methods allow for high-resolution analysis, which is critical for understanding the atmospheric washout and deposition patterns of these compounds. scispace.com

Eco-toxicity and Environmental Impact Assessments

The environmental impact of this compound is a subject of significant regulatory and scientific interest. According to the Globally Harmonized System (GHS) of classification, the compound is considered "very toxic to aquatic life" and "very toxic to aquatic life with long lasting effects". nih.gov This classification underscores its potential to cause harm to aquatic ecosystems.

Ecotoxicity studies have provided specific data on the effects of this compound on various organisms. The University of Hertfordshire's AERU database issues moderate ecotoxicity alerts for its impact on birds, fish, daphnia, and earthworms. herts.ac.uk More specific toxicity values have been determined for aquatic species. An end-use product containing this compound was found to be slightly toxic to fish and aquatic invertebrates, with a 96-hour LC50 (lethal concentration for 50% of subjects) for fish ranging from 25.0 to 69.0 mg/L and a 48-hour EC50 (effective concentration for 50% of subjects) for aquatic invertebrates between 27.7 and 84.5 mg/L. regulations.gov

The U.S. EPA has established an ambient water quality criterion for 2-nitrophenol to protect freshwater aquatic life, recommending a 24-hour average concentration of 2,700 µg/L and stating that the concentration should not exceed 6,200 µg/L at any time. epa.gov

The following table summarizes key ecotoxicity data for this compound.

| Organism/Endpoint | Toxicity Value/Classification | Source |

|---|---|---|

| Aquatic Life (GHS) | H400: Very toxic to aquatic life | nih.gov |

| Aquatic Life, long-term (GHS) | H410: Very toxic to aquatic life with long lasting effects | nih.gov |

| Fish (Freshwater) | Slightly toxic (LC50: 25.0-69.0 mg/L) | regulations.gov |

| Aquatic Invertebrates | Slightly toxic (EC50: 27.7-84.5 mg/L) | regulations.gov |

| Birds, Fish, Daphnia, Earthworms | Moderate acute ecotoxicity alert | herts.ac.uk |

| Freshwater Aquatic Life Criterion (24-hr avg) | 2,700 µg/L | epa.gov |

| Freshwater Aquatic Life Criterion (Max) | 6,200 µg/L | epa.gov |

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in the structural elucidation of sodium 2-nitrophenolate (B253475) by probing the vibrational modes of its constituent chemical bonds. jchps.com For a vibration to be IR active, it must induce a change in the molecular dipole moment, whereas for a mode to be Raman active, a change in the molecule's polarizability is necessary. jchps.com

In aromatic nitro compounds, the symmetric and asymmetric stretching vibrations of the nitro group (–NO₂) are particularly informative. The asymmetric stretching vibration typically appears in the 1450–1560 cm⁻¹ region, while the symmetric stretching vibration is found between 1300–1380 cm⁻¹. researchgate.net For 2-nitrophenol (B165410), new bands corresponding to NO₂ stretching have been observed at 1407 and 1543 cm⁻¹. researchgate.net The FT-IR spectrum of sodium phenolate (B1203915), a related compound, shows characteristic peaks for aromatic C-O-C stretching at 1236 and 1226 cm⁻¹ and phenolic C-O stretching at 1142 cm⁻¹. researchgate.net A band observed at 867 cm⁻¹ is attributed to the benzene (B151609) ring. researchgate.net

Femtosecond stimulated Raman spectroscopy (FSRS) has been employed to investigate the charge-transfer character of nitrophenolates. mdpi.comnih.gov The C–N stretching frequency serves as a key indicator to evaluate the prominence of the charge-transfer state. mdpi.com This combination of IR and Raman spectroscopy provides a complementary and powerful approach for confirming the molecular structure of sodium 2-nitrophenolate. jchps.com

Table 1: Key Vibrational Frequencies for Nitrophenolate and Related Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Context | Reference |

| Asymmetric NO₂ Stretch | 1450–1560 | Aromatic Nitro Compounds | researchgate.net |

| Symmetric NO₂ Stretch | 1300–1380 | Aromatic Nitro Compounds | researchgate.net |

| NO₂ Stretch | 1543, 1407 | 2-Nitrophenol | researchgate.net |

| Aromatic C-O-C Stretch | 1236, 1226 | Sodium Phenolate | researchgate.net |

| Phenolic C-O Stretch | 1142 | Sodium Phenolate | researchgate.net |

| Benzene Ring | 867 | 2-Nitrophenol | researchgate.net |

Electronic Spectroscopy (UV-Vis, Ultrafast Electronic Spectroscopy) for Electronic Dynamics

Electronic spectroscopy techniques are vital for understanding the electronic transitions and excited-state dynamics of this compound.

Steady-state UV-Vis absorption spectroscopy reveals distinct electronic transitions. The deprotonated form, 2-nitrophenolate, exhibits a strong absorption peak around 400 nm in water, which is attributed to a transition with significant charge-transfer (CT) character. researchgate.net The absorption peaks of protonated nitrophenols are significantly blue-shifted compared to their deprotonated (phenolate) forms. mdpi.com For 2-nitrophenol, the energy difference between the protonated and deprotonated forms, calculated from experimental peaks, is 0.55 eV. mdpi.com The absorption spectrum of 2-nitrophenol in cyclohexane (B81311) shows a B-band absorption at 271.6 nm, assigned to a charge-transfer excitation from the benzene ring to the nitro group. researchgate.net

Ultrafast electronic spectroscopy, such as femtosecond transient absorption (fs-TA), provides profound insights into the molecule's relaxation pathways after photoexcitation. mdpi.comnih.govnsf.gov When 2-nitrophenolate (2NP⁻) is excited with a higher-energy 267 nm pulse, it is vertically excited to a higher-lying electronic state (Sn). mdpi.com The subsequent dynamics involve relaxation from this Sn state. mdpi.com In both water and methanol (B129727), 2-nitrophenolate exhibits qualitatively similar dynamics, characterized by a strong initial excited-state absorption (ESA) band, followed by an intensity drop and the emergence of a hot ground-state absorption (HGSA) band. mdpi.com Global analysis of these transient spectra reveals underlying components, including a ~0.5 ps feature attributed primarily to ESA and a subsequent ~1.3 ps feature representing HGSA. mdpi.com These studies are crucial for delineating the mechanistic insights into the photophysics and photochemistry of nitrophenolates. mdpi.comnih.gov

Table 2: UV-Vis Absorption Data for 2-Nitrophenol and 2-Nitrophenolate

| Compound/Form | Solvent | Absorption Maximum (λmax) | Notes | Reference |

| 2-Nitrophenolate | Water | ~400 nm | Strong charge-transfer (CT) character | researchgate.net |

| 2-Nitrophenol | Cyclohexane | 271.6 nm | B-band absorption, charge transfer | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the precise molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively, confirming the connectivity and substitution pattern of the molecule. nih.gov

The ¹H NMR spectrum of 2-nitrophenolate is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts and coupling patterns (multiplicity) of these signals are dictated by their position relative to the electron-withdrawing nitro group (–NO₂) and the electron-donating phenolate group (–O⁻).

The ¹³C NMR spectrum will display six signals for the six unique carbon atoms in the benzene ring. The chemical shifts of the carbon atoms are also influenced by the attached functional groups. The carbon atom bonded to the phenolate oxygen will appear at a different chemical shift compared to the carbon bearing the nitro group, and both will differ from the other four carbons in the ring. Spectral databases like SpectraBase contain reference ¹H and ¹³C NMR spectra for this compound. nih.gov

Mass Spectrometry (MS) and Chromatography Techniques

A combination of chromatography and mass spectrometry is essential for the separation, identification, quantification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for determining the purity and content of this compound. nyxxb.cn A typical HPLC method involves separating the compound from impurities on a stationary phase, followed by detection using a UV-Vis detector.

One established method uses a C18 column (e.g., Eclipse XDB C18, 250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of a methanol and water mixture (e.g., 60:40 v/v). nyxxb.cn Detection is often performed at a wavelength where the compound exhibits strong absorbance, such as 335 nm. nyxxb.cn Under these conditions, complete separation of this compound from related compounds like sodium 4-nitrophenoxide and sodium 5-nitroguaiacolate can be achieved in a short time frame, typically under 7 minutes. nyxxb.cn The method can be validated for linearity, with correlation coefficients greater than 0.999 over a concentration range such as 0.5–272.0 mg/L, and a limit of quantitation (LOQ) of 0.5 mg/L. nyxxb.cn Such validated methods are efficient and accurate for the quality control of technical materials. nyxxb.cn

Table 3: Example HPLC Conditions for this compound Analysis

| Parameter | Condition | Reference |

| Column | Eclipse XDB C18 (250 mm × 4.6 mm, 5 μm) | nyxxb.cn |

| Mobile Phase | Methanol:Water (60:40, v/v) | nyxxb.cn |

| Flow Rate | 1.0 mL/min | nyxxb.cn |

| Column Temperature | 30°C | nyxxb.cn |

| Detection Wavelength | 335 nm | nyxxb.cn |

| Limit of Quantitation | 0.5 mg/L | nyxxb.cn |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for Residue Analysis